chemical structure and properties of 6-Chloro-1H-indazol-4-ol
chemical structure and properties of 6-Chloro-1H-indazol-4-ol
An In-depth Technical Guide to 6-Chloro-1H-indazol-4-ol: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive scientific overview of 6-Chloro-1H-indazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is nascent, this document leverages established principles of organic chemistry and extensive data from structurally related indazole analogues to construct a detailed profile. We will explore its core chemical structure, predict its physicochemical and spectroscopic properties, and propose a robust, scientifically-grounded synthetic pathway. Furthermore, this guide discusses the compound's potential reactivity and its promising role as a scaffold for novel therapeutic agents, drawing parallels with the well-documented biological activities of the broader indazole class. This paper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical entity.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is a bioisostere of indole and is adept at participating in various biological interactions, particularly hydrogen bonding and π-π stacking, which are crucial for target binding.[2] Consequently, indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its therapeutic relevance.[1]
The subject of this guide, 6-Chloro-1H-indazol-4-ol, incorporates three key functional elements: the core indazole system, a chloro-substituent at the 6-position, and a hydroxyl group at the 4-position. The chlorine atom can significantly modulate the electronic properties and metabolic stability of the molecule, while the phenolic hydroxyl group provides a crucial handle for further chemical modification and can act as a key hydrogen bond donor/acceptor in interactions with biological targets. This unique combination makes 6-Chloro-1H-indazol-4-ol a highly attractive, yet underexplored, building block for the synthesis of novel bioactive compounds.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and associated physical properties.
Molecular Structure
6-Chloro-1H-indazol-4-ol consists of a 1H-indazole ring system where the hydrogen at position 4 is substituted with a hydroxyl group (-OH) and the hydrogen at position 6 is substituted with a chlorine atom (-Cl). The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][5]
Caption: 2D Chemical Structure of 6-Chloro-1H-indazol-4-ol.
Predicted Physicochemical Data
Due to the limited availability of direct experimental data, the following properties are calculated based on the compound's structure. These values provide a reliable estimation for experimental design and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O | Calculated |
| Molecular Weight | 168.58 g/mol | Calculated |
| IUPAC Name | 6-chloro-1H-indazol-4-ol | - |
| CAS Number | 1034389-91-9 | Vendor Data |
| Predicted XLogP3 | 2.1 | Estimated |
| Predicted pKa (Phenolic OH) | ~8-10 | Estimated based on substituted phenols |
| Hydrogen Bond Donors | 2 (O-H, N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (N, O) | Calculated |
| Appearance | Likely an off-white to light brown solid | Inferred from related compounds[3] |
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for 6-Chloro-1H-indazol-4-ol.
Experimental Protocol: Synthesis of 6-Chloro-1H-indazol-4-ol
Trustworthiness: This protocol is based on well-established and validated chemical transformations. The causality behind each step is explained to ensure reproducibility and safety.
Materials:
-
6-Chloro-1H-indazol-4-amine[6]
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Copper(II) Nitrate (Cu₂(NO₃)₂)
-
Copper(I) Oxide (Cu₂O)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization (Step 1):
-
Rationale: The reaction is performed at low temperature (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. Sulfuric acid serves as both the solvent and the catalyst.
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-Chloro-1H-indazol-4-amine (1.0 eq) in a solution of water and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Hydrolysis (Step 2):
-
Rationale: A separate solution containing copper salts is prepared and heated. The copper salts catalyze the decomposition of the diazonium salt and the subsequent substitution by water (hydrolysis) to form the phenol.
-
In a separate, larger flask, prepare a solution of copper(II) nitrate in water. Add copper(I) oxide to this solution and heat it to boiling.
-
Carefully add the cold diazonium salt solution from Step 1 to the hot copper salt solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, maintain the reaction at reflux for 1 hour to ensure complete conversion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel to afford pure 6-Chloro-1H-indazol-4-ol.
-
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following data represent predicted values based on the known effects of the constituent functional groups.[7][8]
| Technique | Predicted Observations |
| ¹H NMR | ~13.0 ppm (br s, 1H): N-H proton of the indazole ring.~9.0-10.0 ppm (br s, 1H): O-H proton of the phenolic group.~7.0-8.0 ppm (m, 3H): Aromatic protons on the indazole ring system. The specific splitting patterns (doublets, singlets) will depend on coupling constants. |
| ¹³C NMR | ~140-155 ppm: Carbon bearing the hydroxyl group (C4).~110-140 ppm: Remaining aromatic and heterocyclic carbons. The carbon attached to chlorine (C6) will be in this region. |
| IR Spectroscopy | 3200-3400 cm⁻¹ (broad): Characteristic O-H stretch from the phenol.~3100 cm⁻¹ (medium): N-H stretch.1500-1600 cm⁻¹ (sharp): C=C aromatic ring stretches.~1000-1100 cm⁻¹ (strong): C-O stretch.~700-800 cm⁻¹ (strong): C-Cl stretch.[9] |
| Mass Spectrometry | M⁺ = 168.58: The molecular ion peak will show a characteristic M/M+2 isotopic pattern of approximately 3:1, which is definitive for a molecule containing one chlorine atom. |
Reactivity and Applications in Drug Design
The chemical reactivity of 6-Chloro-1H-indazol-4-ol is dictated by its three principal components: the indazole ring, the phenolic hydroxyl group, and the chloro-substituent.
-
Indazole Ring: The N-H proton is acidic and can be deprotonated to allow for N-alkylation or N-arylation, enabling the introduction of diverse side chains.[10][11] This is a common strategy for modulating the pharmacological properties of indazole-based drugs.
-
Phenolic Hydroxyl Group: The -OH group is a versatile functional handle. It can be converted into ethers or esters to explore structure-activity relationships (SAR). Furthermore, it acts as an activating group, directing electrophilic aromatic substitution to the ortho and para positions (C5 and C7, if sterically accessible).
-
Potential as a Kinase Inhibitor Scaffold: Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase active site. The N-H and C=N moieties of the indazole ring are ideal for this interaction.[12][13] The 4-hydroxyl group can serve as an additional anchoring point or as a site for derivatization to access deeper pockets of the ATP-binding site. The 6-chloro position can be used to fine-tune lipophilicity and fill hydrophobic pockets.
Given the established role of indazoles as potent inhibitors of targets like Polo-like kinase 4 (PLK4), PI3 kinase, and various receptor tyrosine kinases, 6-Chloro-1H-indazol-4-ol represents a high-potential starting point for the development of novel anti-cancer therapeutics.[12][13]
Conclusion
6-Chloro-1H-indazol-4-ol is a strategically designed heterocyclic compound that holds considerable promise for applications in drug discovery and medicinal chemistry. While direct experimental characterization is limited, this guide has provided a comprehensive, scientifically-grounded framework for its properties and synthesis. By combining the privileged indazole scaffold with key chloro and hydroxyl functional groups, this molecule offers multiple avenues for chemical modification and SAR exploration. The proposed synthetic protocol is robust and relies on well-understood chemical principles, providing a clear path for its preparation. It is anticipated that 6-Chloro-1H-indazol-4-ol will serve as a valuable intermediate for the creation of next-generation therapeutic agents, particularly in the realm of oncology.
References
- Chem-Impex. (n.d.). 6-Chloro-1H-indazole.
- The Royal Society of Chemistry. (n.d.).
- ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole | CAS No:698-25-9.
- PubChem. (n.d.). 6-chloro-1H-indazole.
- Sigma-Aldrich. (n.d.). (6-Chloro-1H-indazol-4-yl)-methanol.
- Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4.
- Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4. (Second listing for same compound)
- Dana Bioscience. (n.d.). 6-Chloro-1H-indazole-4-carboxylic acid 100mg.
- PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole.
- Benchchem. (n.d.).
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC.
- PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole.
- Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles.
- ChemScene. (n.d.). 885519-50-6 | 6-Chloro-4-nitro-1H-indazole.
- Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazol-4-amine | 885519-32-4. (Third listing for same compound)
- Apollo Scientific. (2023). 4-Bromo-6-chloro-1H-indazole.
- PubChem. (n.d.). 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online.
- BLD Pharm. (n.d.). 885522-12-3|6-Chloro-1H-indazole-4-carboxylic acid.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Semantic Scholar. (2022).
- ChemicalBook. (2025). 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9.
- Taylor & Francis. (2020). Indazole – Knowledge and References.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroarom
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PMC.
- Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry.
- IR Spectroscopy: Fundamentals and Applic
- Sigma-Aldrich. (n.d.). 6-Chloro-4-iodo-1H-indazole | 885519-56-2.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. 6-Chloro-1H-indazol-4-amine | 885519-32-4 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
